Cas no 1207326-89-3 (4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{[(4-ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid
- 4-([(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl)benzoic acid
- BBL003915
- SP4288
- STK873777
- H6015
- 4-{[N-(4-ethoxyphenyl)methanesulfonamido]methyl}benzoic
- benzoic acid, 4-[[(4-ethoxyphenyl)(methylsulfonyl)amino]methyl]-
- 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid
-
- インチ: 1S/C17H19NO5S/c1-3-23-16-10-8-15(9-11-16)18(24(2,21)22)12-13-4-6-14(7-5-13)17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20)
- InChIKey: FVMKQMJFPAOCFV-UHFFFAOYSA-N
- ほほえんだ: S(C)(N(C1C=CC(=CC=1)OCC)CC1C=CC(C(=O)O)=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 500
- トポロジー分子極性表面積: 92.3
4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E138420-2000mg |
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid |
1207326-89-3 | 2g |
$ 615.00 | 2022-06-05 | ||
TRC | E138420-500mg |
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid |
1207326-89-3 | 500mg |
$ 235.00 | 2022-06-05 | ||
A2B Chem LLC | AI13319-1g |
4-([(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl)benzoic acid |
1207326-89-3 | 95% | 1g |
$176.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760458-5g |
4-((n-(4-Ethoxyphenyl)methylsulfonamido)methyl)benzoic acid |
1207326-89-3 | 98% | 5g |
¥3402.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760458-1g |
4-((n-(4-Ethoxyphenyl)methylsulfonamido)methyl)benzoic acid |
1207326-89-3 | 98% | 1g |
¥1303.00 | 2024-08-09 | |
A2B Chem LLC | AI13319-5g |
4-([(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl)benzoic acid |
1207326-89-3 | 95% | 5g |
$510.00 | 2024-04-20 | |
TRC | E138420-1000mg |
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid |
1207326-89-3 | 1g |
$ 390.00 | 2022-06-05 |
4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acidに関する追加情報
Professional Introduction to 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic Acid (CAS No: 1207326-89-3)
4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid, identified by its CAS number 1207326-89-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, characterized by its complex structural framework, which includes a 4-ethoxyphenyl moiety and a methylsulfonylaminomethyl side chain. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.
The structural composition of 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid is meticulously designed to interact with biological targets in a highly specific manner. The presence of the 4-ethoxyphenyl group enhances its solubility and bioavailability, while the methylsulfonylaminomethyl moiety contributes to its binding affinity with various enzymes and receptors. These features have positioned this compound as a promising lead in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new molecules that can modulate inflammatory pathways, particularly those involving COX-2 and other key enzymes. The benzoic acid core of 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid is known to exhibit anti-inflammatory properties, making it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Preliminary studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
The methylsulfonyl group in the molecule is particularly noteworthy due to its ability to enhance binding interactions with biological targets. This feature has been exploited in the design of drugs that require high affinity and selectivity. For instance, compounds with similar structural motifs have shown promise in targeting enzymes involved in pain perception and neurotransmitter release. The< strong> 4-ethoxyphenyl group further contributes to this property by providing a hydrophobic surface that facilitates interaction with lipid-based membranes.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid with various biological targets. These studies have revealed that the compound can bind to both enzyme active sites and receptor binding pockets with high affinity. This dual capability makes it an attractive candidate for multitarget drug design, where simultaneous modulation of multiple pathways is desired.
The synthesis of 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid involves a series of carefully orchestrated chemical reactions. The process typically begins with the functionalization of a benzoic acid derivative, followed by the introduction of the 4-ethoxyphenyl group and the methylsulfonylaminomethyl side chain. Each step is optimized to ensure high yield and purity, which are crucial for subsequent biological evaluations.
In vitro studies have provided preliminary evidence supporting the potential therapeutic applications of 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid. These studies have focused on its ability to inhibit key enzymes involved in inflammation and pain pathways. For example, experiments have demonstrated its inhibitory effect on COX-2, an enzyme widely recognized for its role in prostaglandin synthesis. By blocking COX-2 activity, this compound may help reduce pain and inflammation associated with various conditions.
The< strong>methylsulfonyl group has also been implicated in antioxidant properties, which could contribute to its therapeutic potential. Oxidative stress is a common factor in many diseases, including neurodegenerative disorders and cardiovascular conditions. Compounds that can scavenge free radicals or modulate oxidative stress pathways may offer significant health benefits.
Ongoing research aims to further elucidate the mechanisms of action of 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid. By understanding how this compound interacts with biological targets at the molecular level, researchers can optimize its structure for improved efficacy and reduced side effects. Additionally, exploring its potential in combination therapies may unlock new treatment strategies for complex diseases.
The< strong>4-ethoxyphenyl moiety not only enhances solubility but also contributes to metabolic stability, ensuring that the compound remains active within biological systems for extended periods. This characteristic is particularly important for drugs that require prolonged half-lives to maintain therapeutic effects.
In conclusion, 4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid (CAS No: 1207326-89-3) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive molecule for drug discovery efforts aimed at treating inflammatory and degenerative diseases. As research continues to uncover new applications for this compound, it holds significant potential as a therapeutic agent.
1207326-89-3 (4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid) 関連製品
- 154034-91-0(Chloro3-(dimethylamino)propyl-magnesium)
- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 1805510-91-1(2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)
- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)
- 1706456-66-7(N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 1805151-17-0(Ethyl 3-bromo-5-methoxypyridine-2-acetate)
- 1213103-68-4((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)
- 52424-43-8(3-Pyrrolidineethanol, 3-(4-fluorophenyl)-)




